ethyl 6-(aminomethyl)pyrimidine-4-carboxylate hydrochloride
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Overview
Description
Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate hydrochloride is an organic compound with the molecular formula C8H12ClN3O2 and a molecular weight of 217.7 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(aminomethyl)pyrimidine-4-carboxylate hydrochloride typically involves the reaction of pyrimidine derivatives with ethyl chloroformate and subsequent aminomethylation. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-(aminomethyl)pyrimidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 4,6-diaminopyrimidine share structural similarities with ethyl 6-(aminomethyl)pyrimidine-4-carboxylate hydrochloride.
Indole Derivatives: Indole-based compounds also exhibit similar biological activities and chemical properties.
Uniqueness
This compound is unique due to its specific aminomethyl and ethyl ester functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrimidine and indole derivatives.
Properties
CAS No. |
2490375-76-1 |
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Molecular Formula |
C8H12ClN3O2 |
Molecular Weight |
217.7 |
Purity |
95 |
Origin of Product |
United States |
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